An In-depth Technical Guide to 3-Methylpentanenitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Methylpentanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentanenitrile, a chiral nitrile, presents itself as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive nitrile group with a branched alkyl chain, offer a versatile scaffold for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of 3-Methylpentanenitrile, encompassing its physicochemical properties, synthesis methodologies, key chemical reactions, and its potential applications, with a particular focus on the pharmaceutical industry.
Core Identification and Properties
Molecular Formula: C₆H₁₁N[1][2]
Molecular Weight: 97.16 g/mol [1]
Synonyms: 3-Methylvaleronitrile[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 3-Methylpentanenitrile is paramount for its effective handling, application in synthesis, and for the purification of its derivatives.
| Property | Value | Source |
| Boiling Point (Calculated) | 165.17 °C (438.32 K) | Cheméo[3] |
| Density (Liquid) | Critically evaluated data available | NIST/TRC Web Thermo Tables[4] |
| Solubility | Limited solubility in water, soluble in organic solvents. | Inferred from general nitrile properties |
| LogP (Calculated) | 1.946 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene[5] |
Safety and Handling
3-Methylpentanenitrile is classified as a hazardous substance and requires careful handling in a laboratory setting. Adherence to appropriate safety protocols is crucial to minimize risk.
GHS Hazard Classification: [1]
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Pictograms:
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GHS02: Flammable
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GHS06: Toxic
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Signal Word: Danger
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Hazard Statements: [1]
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H226: Flammable liquid and vapor.
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H301: Toxic if swallowed.
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Precautionary Statements: A comprehensive list of precautionary statements can be found on PubChem. Key precautions include keeping the substance away from heat and open flames, using it in a well-ventilated area, and wearing appropriate personal protective equipment (gloves, eye protection). In case of ingestion, immediate medical attention is required.[1]
Synthesis of 3-Methylpentanenitrile
While specific literature detailing the synthesis of 3-Methylpentanenitrile is not abundant, its preparation can be logically deduced from established methods for nitrile synthesis. A plausible and efficient route involves the conversion of the corresponding carboxylic acid, 3-methylpentanoic acid.
Conceptual Synthesis Workflow
Caption: A plausible synthetic route to 3-Methylpentanenitrile from 3-methylpentanoic acid.
Experimental Protocol: Synthesis from 3-Methylpentanoic Acid (Representative)
This protocol is a representative example based on standard organic chemistry transformations and should be optimized for specific laboratory conditions.
Step 1: Conversion of 3-Methylpentanoic Acid to 3-Methylpentanamide
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Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpentanoic acid in an inert solvent such as dichloromethane. Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid chloride).
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Amidation: Cool the reaction mixture in an ice bath. Slowly add a concentrated aqueous solution of ammonia or ammonium hydroxide.
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Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 3-methylpentanamide.
Step 2: Dehydration of 3-Methylpentanamide to 3-Methylpentanenitrile
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Reaction Setup: In a dry flask, combine the crude 3-methylpentanamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
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Dehydration: Heat the mixture, and distill the resulting 3-Methylpentanenitrile as it is formed.
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Purification: The collected distillate can be further purified by fractional distillation to yield pure 3-Methylpentanenitrile.
Chemical Reactivity and Transformations
The nitrile group in 3-Methylpentanenitrile is a versatile functional handle that can undergo a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
Key Reactions of the Nitrile Group
Caption: Major chemical transformations of the nitrile functional group in 3-Methylpentanenitrile.
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Reduction to Primary Amines: The nitrile group can be readily reduced to a primary amine (3-methylpentan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is fundamental in the synthesis of many biologically active compounds.
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Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-methylpentanoic acid). This reaction proceeds through an amide intermediate.
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Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine yields a ketone. This allows for the formation of new carbon-carbon bonds.
Applications in Drug Development
The nitrile functional group is a prevalent feature in a significant number of approved pharmaceutical agents. Its presence can influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. 3-Methylpentanenitrile, as a chiral building block, offers the potential to introduce specific stereochemistry into drug candidates.
Role as a Pharmaceutical Intermediate
Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks for the synthesis of active pharmaceutical ingredients (APIs). The quality and purity of these intermediates are critical for the safety and efficacy of the final drug product.[6][7] Substituted nitriles are crucial in medicinal chemistry as they can be converted into amines, carboxylic acids, and various heterocyclic compounds, which are common motifs in drug molecules.[8]
The primary amine derived from the reduction of 3-Methylpentanenitrile is a particularly valuable synthon. Amines are ubiquitous in pharmaceuticals, often playing a key role in the pharmacophore by participating in hydrogen bonding and ionic interactions with biological targets.
Potential as a Bioisostere
The nitrile group can also act as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom. This allows medicinal chemists to fine-tune the properties of a drug candidate by replacing one group with another that has similar steric and electronic characteristics but may offer advantages in terms of metabolic stability or binding interactions.
Analytical Characterization: Spectroscopic Data
| Technique | Key Features (for (S)-3-methylpentanenitrile) | Source |
| ¹³C NMR Spectroscopy | Signals corresponding to the different carbon environments in the molecule. | PubChem[9] |
| Mass Spectrometry (GC-MS) | Provides the molecular weight and fragmentation pattern for structural confirmation. | PubChem[9] |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the C≡N stretch, typically around 2240-2260 cm⁻¹. | PubChem[9] |
Conclusion
3-Methylpentanenitrile is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its well-defined structure, coupled with the reactivity of the nitrile group, makes it an attractive starting material for the preparation of a wide range of more complex molecules, particularly chiral amines. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists looking to leverage this compound in their synthetic endeavors. As the demand for novel and stereochemically defined pharmaceutical agents continues to grow, the importance of chiral building blocks like 3-Methylpentanenitrile is set to increase.
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